Celecoxib COX-2 Binding Affinity and Selectivity Ratio Versus Rofecoxib, Valdecoxib, and Etoricoxib
Celecoxib exhibits intermediate COX-2 binding affinity and selectivity among coxibs, providing a distinct pharmacokinetic-pharmacodynamic profile. Its COX-2 saturation binding affinity (Kd) is 1.6 nM, which is ~32-fold higher than rofecoxib (51 nM) and ~163-fold higher than etoricoxib (260 nM), but lower than valdecoxib (2.6 nM) [1]. In recombinant enzyme assays, celecoxib inhibits COX-2 with an IC50 of 0.05 μM, compared to 0.005 μM for valdecoxib, 0.5 μM for rofecoxib, and 5 μM for etoricoxib [2]. The COX-1/COX-2 IC50 selectivity ratio in human whole blood assays is 7.6 for celecoxib, versus 35 for rofecoxib, 30 for valdecoxib, and 106 for etoricoxib [3]. This intermediate selectivity positions celecoxib between non-selective NSAIDs and highly selective coxibs, potentially contributing to its differentiated cardiovascular safety profile observed in long-term outcome trials.
| Evidence Dimension | COX-2 saturation binding affinity (Kd) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Valdecoxib 2.6 nM; Rofecoxib 51 nM; Etoricoxib 260 nM |
| Quantified Difference | 1.6-fold lower than valdecoxib; 32-fold higher than rofecoxib; 163-fold higher than etoricoxib |
| Conditions | Recombinant human COX-2 enzyme binding assay; 25°C; equilibrium dialysis |
Why This Matters
Binding affinity dictates the concentration required for target engagement, influencing dose selection and potential for off-target effects; celecoxib's intermediate affinity supports once- or twice-daily dosing while maintaining a safety margin distinct from both more potent and less potent coxibs.
- [1] Gierse JK, Koboldt CM, Walker MC, Seibert K, Isakson PC. Kinetic basis for selective inhibition of cyclooxygenase-2 by celecoxib and valdecoxib. Biochem Pharmacol. 2005;70(11):1666-1674. doi:10.1016/j.bcp.2005.08.025 View Source
- [2] Gierse JK, Zhang Y, Hood WF, et al. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. J Pharmacol Exp Ther. 2005;312(3):1206-1212. doi:10.1124/jpet.104.076877 View Source
- [3] Riendeau D, Percival MD, Brideau C, et al. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. J Pharmacol Exp Ther. 2001;296(2):558-566. View Source
